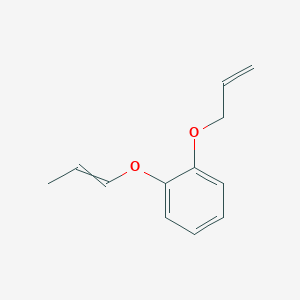
Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-1-enoxy-2-prop-2-enoxybenzene is an organic compound with the molecular formula C18H18O2 . It is characterized by the presence of two allyloxy groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Prop-1-enoxy-2-prop-2-enoxybenzene can be synthesized through the reaction of biphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 1-Prop-1-enoxy-2-prop-2-enoxybenzene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Prop-1-enoxy-2-prop-2-enoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyloxy groups to alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Prop-1-enoxy-2-prop-2-enoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: Incorporated into polymers and resins to enhance their properties.
Biology and Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds
Wirkmechanismus
The mechanism of action of 1-Prop-1-enoxy-2-prop-2-enoxybenzene involves its interaction with various molecular targets. The allyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(allyloxy)benzene: Similar structure but with allyloxy groups at the para positions.
2,2’-Bis(allyloxy)biphenyl: Similar structure with allyloxy groups on a biphenyl scaffold
Uniqueness: 1-Prop-1-enoxy-2-prop-2-enoxybenzene is unique due to the specific positioning of the allyloxy groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-prop-1-enoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,10H,1,9H2,2H3 |
InChI-Schlüssel |
VSSSZJKGRNGBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COC1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


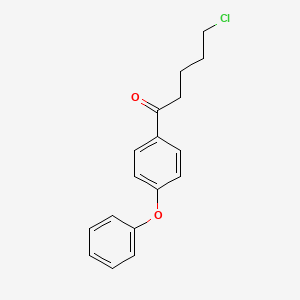
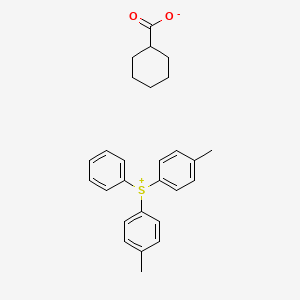
![4-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12538845.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12538852.png)

![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)
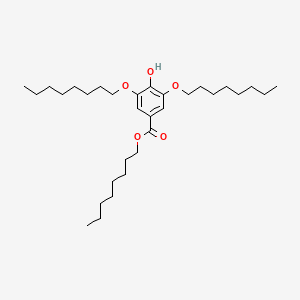
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)

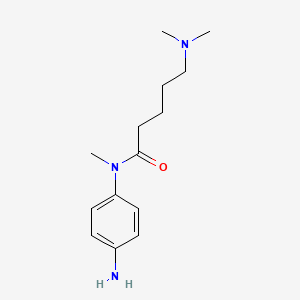
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
